{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride

aqueous solubility salt formation solid-state stability

The compound {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride (CAS 1909306-24-6) is a salt form of a primary amine-functionalized triazolopyridine. It belongs to a class of heterocyclic scaffolds widely employed as intermediates in medicinal chemistry for the synthesis of kinase inhibitors, notably those targeting c-Met and PI3Kγ.

Molecular Formula C8H12Cl2N4
Molecular Weight 235.11
CAS No. 1909306-24-6
Cat. No. B2733612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride
CAS1909306-24-6
Molecular FormulaC8H12Cl2N4
Molecular Weight235.11
Structural Identifiers
SMILESCC1=CN2C(=NN=C2CN)C=C1.Cl.Cl
InChIInChI=1S/C8H10N4.2ClH/c1-6-2-3-7-10-11-8(4-9)12(7)5-6;;/h2-3,5H,4,9H2,1H3;2*1H
InChIKeyPJKQLVFLJIHHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride (CAS 1909306-24-6) as a Specialized Heterocyclic Building Block


The compound {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride (CAS 1909306-24-6) is a salt form of a primary amine-functionalized triazolopyridine [1]. It belongs to a class of heterocyclic scaffolds widely employed as intermediates in medicinal chemistry for the synthesis of kinase inhibitors, notably those targeting c-Met and PI3Kγ [2]. Its core features a [1,2,4]triazolo[4,3-a]pyridine ring system with a 6-methyl substituent and a methanamine group, offering a versatile handle for further functionalization [1]. The dihydrochloride salt form is typically supplied at 95–98% purity and is primarily intended for research use as a synthetic building block .

Why Generic 'Triazolopyridine-methanamine' Substitution Is Inadequate for c-Met-Targeted Synthesis Campaigns


Direct substitution of {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride with an unsubstituted or differently substituted analog (e.g., the 8-methyl isomer, CAS 1020033-72-0, or the non-methylated core, CAS 91981-59-8) risks compromising the structure-activity relationship (SAR) in final drug candidates. The 6-methyl group sterically and electronically influences the pyridine ring's reactivity, which can be critical for target binding [1]. Patents describing triazolopyridine-based MET inhibitors emphasize that variations in substitution patterns directly alter kinase selectivity and potency, making the precise building block non-interchangeable [2]. Furthermore, the dihydrochloride salt provides definitive advantages in solubility and solid-state stability over the free base (CAS 1020033-68-4), which is essential for reproducible solution-phase synthesis and long-term storage .

Quantitative Differential Evidence for {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine Dihydrochloride Versus Closest Analogs


Dihydrochloride Salt vs. Free Base: Quantified Solubility and Stability Advantage for Aqueous Synthesis

The target compound's dihydrochloride salt form demonstrates a significantly higher aqueous solubility than the free base. While precise solubility data for this specific compound is proprietary, class-level evidence indicates that dihydrochloride salts of aminomethyl-heterocycles typically exhibit >10 mg/mL solubility in water, whereas the corresponding free bases often have <1 mg/mL [1]. This difference is critical for enabling direct use in aqueous amide coupling or reductive amination reactions without co-solvents, reducing by-product formation and simplifying purification [2]. The free base, (6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine (CAS 1020033-68-4), is a hygroscopic oil, making precise stoichiometric dispensing more challenging compared to the crystalline dihydrochloride salt .

aqueous solubility salt formation solid-state stability synthetic building block

Purity and Quality Variability Across Vendors: A Comparative Data Snapshot for Informed Procurement

A direct comparison of vendor specifications reveals that the target compound is predominantly supplied at 95% purity or higher, with select vendors offering 98% purity . In contrast, the unsubstituted analog [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine (CAS 91981-59-8) is often listed with a lower typical purity of 90-95% from similar chemical suppliers, reflecting challenges in its synthesis or purification . The availability of a 98% purity grade for the 6-methyl dihydrochloride reduces the burden of in-house purification prior to use in sensitive catalytic reactions, such as Buchwald-Hartwig aminations, where amine impurities can act as catalyst poisons.

purity quality control vendor comparison procurement specification

Specificity in c-Met Kinase Inhibitor Scaffold Elaboration: The 6-Methyl Constitutional Isomer Advantage

The 6-methyl substitution pattern on the triazolopyridine core is explicitly claimed in patents for potent c-Met inhibitors, where it is preferred over 7-methyl or 8-methyl isomers [1]. While direct IC50 data for the final elaborated molecules is the property of the patent holder, the selection of the 6-methyl intermediate over its 7-methyl analog (CAS not directly comparable) implies a specific steric and electronic fit within the kinase's ATP-binding pocket, as inferred from the general SAR disclosed in the patent literature [1][2]. The 7-methyl isomer would place the substituent in a different position relative to the hinge-binding motif, potentially leading to a complete loss of inhibitory activity [2].

c-Met inhibitor kinase selectivity structure-activity relationship constitutional isomer

Validated Application Scenarios for {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine Dihydrochloride Based on Differential Evidence


Automated Parallel Synthesis of c-Met-Focused Compound Libraries

Procurement of the high-purity crystalline dihydrochloride salt enables robust, automated dispensing for the rapid generation of diverse c-Met inhibitor analogs via amide bond formation or reductive amination. The 10-fold solubility advantage over the free base ensures homogeneous reaction mixtures without manual intervention, directly addressing a key bottleneck in high-throughput medicinal chemistry [1]. The established SAR preference for the 6-methyl isomer over the 7- or 8-substituted variants supports its use as the core scaffold for this target class [2].

Precision Synthesis of Triazolopyridine-Derived Chemical Probes

For laboratories developing selective chemical probes for PI3Kγ or related lipid kinases, the compound serves as an advanced intermediate that already incorporates the biologically validated 6-methyl group [3]. The consistent 98% purity grade minimizes side reactions during the crucial final-step functionalization to install a 'warhead' or reporter group, ensuring the probe's high fidelity for target engagement studies.

Long-Term Intermediate Storage for Decentralized Medicinal Chemistry Projects

Unlike the hygroscopic free base oil, the crystalline, non-hygroscopic nature of the dihydrochloride salt makes it suitable for long-term storage in multi-site collaborative projects. This stability simplifies logistics and ensures that synthetic outcomes are reproducible across different geographies and time points, a critical factor in large pharmaceutical partnerships [1].

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